molecular formula C12H15BrO B13220512 1-(2-Bromophenyl)-3-methylcyclopentan-1-ol

1-(2-Bromophenyl)-3-methylcyclopentan-1-ol

Cat. No.: B13220512
M. Wt: 255.15 g/mol
InChI Key: CIUAYVJAYTUMNL-UHFFFAOYSA-N
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Description

Contextual Significance of Substituted Cyclopentanols in Synthetic Chemistry

Substituted cyclopentanol (B49286) moieties are significant structural motifs in the field of organic chemistry, primarily due to their prevalence in a wide array of natural products and biologically active molecules. The cyclopentane (B165970) ring, a five-membered carbocycle, serves as a versatile scaffold in the synthesis of complex organic compounds. researchgate.net In medicinal chemistry, the cyclopentane framework is considered an underappreciated yet valuable scaffold for drug discovery. researchgate.net The conformational flexibility of the cyclopentane ring, which readily interconverts between half-chair and envelope conformations, allows for the precise spatial orientation of substituents, a critical factor in molecular recognition and biological activity. digitellinc.comnih.gov

The incorporation of hydroxyl groups and other substituents onto the cyclopentane ring gives rise to a diverse class of compounds with a broad spectrum of biological activities. These functionalized cyclopentanes are key components in pharmaceuticals, agrochemicals, and materials science. mdpi.com For instance, cyclopentane derivatives are central to the structure of prostaglandins, which are lipid compounds with diverse hormone-like effects in animals. The stereocontrolled synthesis of highly substituted cyclopentane core structures is a testament to their importance and the ongoing efforts to develop efficient synthetic methodologies. researchgate.net The development of rigidified versions of the cyclopentane scaffold, such as bicyclo[2.1.1]hexanes, further highlights the strategic importance of controlling the conformation of this ring system in drug design. digitellinc.comnih.gov

Structural Classification and Unique Features of 1-(2-Bromophenyl)-3-methylcyclopentan-1-ol

This compound is a polysubstituted cyclopentanol derivative with specific structural features that make it a compound of interest in synthetic organic chemistry. Its structure is characterized by a central cyclopentane ring, which is substituted at two positions.

Tertiary Alcohol: The hydroxyl (-OH) group is attached to a carbon atom (C1) that is bonded to three other carbon atoms (two within the cyclopentane ring and one from the phenyl ring). This classifies the compound as a tertiary alcohol. Tertiary alcohols have distinct reactivity compared to primary and secondary alcohols, often undergoing substitution reactions under acidic conditions.

2-Bromophenyl Group: A phenyl ring substituted with a bromine atom at the ortho-position is attached to the C1 carbon of the cyclopentane ring. The presence and position of the bromine atom are significant. The ortho-bromo substitution introduces steric bulk and specific electronic properties to the molecule. Furthermore, the carbon-bromine bond serves as a versatile synthetic handle for a variety of cross-coupling reactions, such as Suzuki, Heck, and Sonogashira couplings, allowing for the introduction of new carbon-carbon or carbon-heteroatom bonds. acs.org

Methyl Group: A methyl (-CH3) group is located at the C3 position of the cyclopentane ring. This substitution further functionalizes the cyclopentane core.

Stereoisomerism: The compound possesses two stereocenters at the C1 and C3 positions. This gives rise to the possibility of multiple stereoisomers (enantiomers and diastereomers). The relative orientation of the 2-bromophenyl, hydroxyl, and methyl groups (cis or trans) will significantly influence the three-dimensional shape and, consequently, the physical, chemical, and biological properties of the molecule. msu.edulibretexts.org

Below is a data table summarizing the predicted physicochemical properties of this compound.

PropertyValue
Molecular Formula C12H15BrO
Molecular Weight 255.15 g/mol
Appearance Predicted to be a solid or oil
Solubility Predicted to be soluble in organic solvents
Boiling Point Estimated to be high due to molecular weight and polar groups
Melting Point Dependent on the specific stereoisomer

Overview of Research Trajectories and Interdisciplinary Relevance

While specific research on this compound is not extensively documented in publicly available literature, its structural features suggest several potential research trajectories and areas of interdisciplinary relevance.

Medicinal Chemistry and Drug Discovery: The core structure of this compound, a substituted cyclopentanol, is a recognized scaffold in medicinal chemistry. researchgate.net The presence of the 2-bromophenyl group allows for its use as a versatile intermediate in the synthesis of more complex molecules through palladium-catalyzed cross-coupling reactions. This is a widely used strategy in the development of new pharmaceutical agents. The synthesized derivatives could be screened for a variety of biological activities, contributing to the discovery of new therapeutic leads. The introduction of an acetoxy substituent on an organic framework is a general methodology to form carbon–oxygen bonds, which are ubiquitous in pharmaceuticals and agrochemicals. mdpi.com

Synthetic Methodology Development: The synthesis of this compound itself presents an interesting challenge in stereoselective synthesis. Developing efficient and stereocontrolled routes to this and related compounds would be a valuable contribution to synthetic organic chemistry. The reactivity of the tertiary alcohol could also be explored, for instance, in dehydration reactions to form substituted cyclopentenes, which are also important synthetic intermediates.

Materials Science: Aryl-substituted cyclic compounds can be precursors to novel organic materials. The potential for derivatization of the 2-bromophenyl group could lead to the synthesis of polymers or molecular materials with interesting photophysical or electronic properties.

In essence, this compound represents a foundational molecule that, due to its specific combination of a cyclopentanol core and a synthetically versatile bromophenyl group, holds potential for the exploration of new chemical space in both medicinal chemistry and materials science.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C12H15BrO

Molecular Weight

255.15 g/mol

IUPAC Name

1-(2-bromophenyl)-3-methylcyclopentan-1-ol

InChI

InChI=1S/C12H15BrO/c1-9-6-7-12(14,8-9)10-4-2-3-5-11(10)13/h2-5,9,14H,6-8H2,1H3

InChI Key

CIUAYVJAYTUMNL-UHFFFAOYSA-N

Canonical SMILES

CC1CCC(C1)(C2=CC=CC=C2Br)O

Origin of Product

United States

Advanced Synthetic Methodologies for 1 2 Bromophenyl 3 Methylcyclopentan 1 Ol

Strategic Design of Retrosynthetic Pathways

Retrosynthetic analysis is a foundational technique in organic synthesis that involves mentally breaking down a target molecule into simpler, commercially available precursors. numberanalytics.comamazonaws.com This process illuminates potential synthetic routes and highlights key challenges, such as regioselectivity and stereocontrol.

For 1-(2-Bromophenyl)-3-methylcyclopentan-1-ol, the most logical retrosynthetic disconnection is the carbon-carbon bond between the cyclopentanol (B49286) ring and the 2-bromophenyl group. This disconnection breaks the molecule into two key synthons: a 2-bromophenyl anion equivalent and a 3-methylcyclopentanone (B121447) electrophile.

This leads to the identification of two primary precursors:

3-Methylcyclopentanone: A five-membered cyclic ketone that provides the cyclopentane (B165970) backbone and one of the molecule's two stereocenters.

A 2-Bromophenyl Organometallic Reagent: Typically, this would be a Grignard reagent, phenylmagnesium bromide, which is a powerful nucleophile. miracosta.eduyoutube.com This reagent would be generated from an appropriate di-halogenated benzene (B151609), such as 1,2-dibromobenzene (B107964), to ensure the correct substitution pattern.

The forward reaction, therefore, is a Grignard reaction where the 2-bromophenylmagnesium bromide attacks the electrophilic carbonyl carbon of 3-methylcyclopentanone. A subsequent acidic workup protonates the resulting alkoxide to yield the final tertiary alcohol product. miracosta.eduyoutube.com

The target molecule, this compound, possesses two stereocenters: one at the C1 position (the carbon bearing the hydroxyl group) and another at the C3 position (the carbon with the methyl group). The synthesis will thus produce a mixture of up to four stereoisomers unless stereocontrol is implemented.

The primary strategy for controlling the stereochemistry begins with the selection of the precursor, 3-methylcyclopentanone. This ketone is chiral and exists as two enantiomers: (R)-3-methylcyclopentanone and (S)-3-methylcyclopentanone. The synthesis of optically pure forms of related cyclopentanones has been an area of significant research. researchgate.net

By starting with an enantiomerically pure form of 3-methylcyclopentanone (e.g., the R-enantiomer), the stereochemistry at the C3 position is fixed. However, the nucleophilic attack of the Grignard reagent on the planar carbonyl group can occur from either face, leading to the formation of a mixture of two diastereomers at the C1 center: (1R, 3R) and (1S, 3R). Achieving control over the newly formed stereocenter would require more advanced techniques, such as the use of chiral auxiliaries or stereoselective catalysts, which are beyond the scope of a standard Grignard addition.

Multi-Step Synthesis Protocols and Reaction Sequence Optimization

The successful execution of the synthetic plan hinges on the efficient preparation of the key precursors and the optimization of the reaction sequence. A critical challenge is the regioselective synthesis of the ortho-brominated aromatic precursor required for the Grignard reagent formation.

Electrophilic aromatic bromination is a common method for preparing aryl bromides. nih.gov However, for substituted aromatic rings, controlling the position of the incoming bromine atom (regioselectivity) is a significant challenge. Many directing groups favor substitution at the para position, often leading to a mixture of ortho and para isomers. wku.edu Therefore, specialized techniques are required to selectively synthesize the ortho-bromo isomer needed for the target molecule.

N-Bromosuccinimide (NBS) is a versatile and widely used reagent for electrophilic bromination. organic-chemistry.org While standard NBS brominations in nonpolar solvents often yield para-substituted products, reaction conditions can be manipulated to favor ortho-substitution, particularly for activated aromatic systems like phenols. nih.gov The solvent can significantly influence the regioselectivity of the bromination reaction. manac-inc.co.jp

Recent research has shown that for phenolic substrates, the use of specific solvent systems and additives can dramatically enhance ortho-selectivity. For instance, conducting the mono-bromination of para-substituted phenols with NBS in ACS-grade methanol (B129727) has been shown to be highly effective and rapid. nih.gov The addition of a catalytic amount of an acid, such as p-toluenesulfonic acid (p-TsOH), can further improve the selectivity for the desired ortho-brominated product. nih.gov This method is tolerant of various substituents and can be performed on a gram scale with high yields. nih.gov

Table 1: Ortho-Selective Bromination of Phenols using NBS
SubstrateConditionsortho:para SelectivityYield (%)Reference
p-CresolNBS, ACS-grade Methanol, 10 mol% p-TsOH, 20 minMono-ortho only>86% nih.gov
Phenol (B47542)NBS, ACS-grade Methanol, 15 minHigh ortho selectivity>86% researchgate.net
4-FluorophenolNBS, ACS-grade Methanol, 10 mol% p-TsOH, 20 minMono-ortho onlyHigh nih.gov

To overcome the selectivity challenges of traditional methods, various catalytic systems have been developed to direct bromination specifically to the ortho position. These methods often involve a catalyst that interacts with a directing group on the aromatic ring, such as a hydroxyl group, to deliver the electrophilic bromine in close proximity.

Several catalytic approaches have proven effective:

Ammonium (B1175870) Salt Catalysis: A process utilizing an ammonium salt catalyst has been developed for the ortho-selective chlorination of phenols. scientificupdate.com This principle can be extended to bromination, where the catalyst is thought to interact with the phenolic proton via hydrogen bonding, orienting the halogenating agent for ortho attack. scientificupdate.com

Lactic Acid Derivatives: A novel method uses lactic acid derivatives as halogen bond acceptors with NBS. acs.org This interaction increases the electropositive character of the bromine atom, enhancing its reactivity and allowing for regioselective bromination on a variety of arenes under mild, aqueous conditions. acs.org

Metal Catalysis: A range of metal-based catalysts, including those based on molybdenum, copper, and palladium, have been reported for the regioselective bromination of arenes. researchgate.netnih.gov For example, oxido-molybdenum(V) complexes have shown high catalytic activity for the selective oxidative bromination of phenol derivatives. researchgate.net

Table 2: Catalytic Methods for Ortho-Bromination of Aromatic Compounds
Catalyst SystemBrominating AgentSubstrate TypeKey FeaturesReference
Mandelic AcidNBSArenesCatalytic, aqueous conditions, room temperature, complete regioselectivity. acs.org
Ammonium SaltsNCS (for chlorination)PhenolsCatalyst directs ortho-substitution via H-bonding. scientificupdate.com
Oxido-molybdenum(V) complexes-Phenol derivativesBiomimics of bromoperoxidase enzyme activity with very high turnover frequencies. researchgate.net
PIDA/AlBr3PhIOAcBr (in situ)Phenols and Phenol-ethersMild reaction conditions, broad substrate scope. nih.gov

Cyclization Strategies for the Construction of the Methylcyclopentane (B18539) Core

The synthesis of the 3-methylcyclopentane framework, the central component of this compound, can be achieved through several modern cyclization techniques. These strategies are designed to create the five-membered ring with the desired methyl substitution pattern.

Ring-Closing Reactions Involving Appropriate Cyclopentane Precursors

Ring-closing metathesis (RCM) is a powerful and widely used method for the synthesis of unsaturated rings, including cyclopentenes, which can then be reduced to the desired cyclopentane. wikipedia.org This reaction typically involves an acyclic diene precursor that cyclizes in the presence of a metal catalyst, such as a Grubbs or Schrock catalyst, to form a cycloalkene and a volatile byproduct like ethylene. wikipedia.org For the synthesis of a 3-methylcyclopentane precursor, a potential diene substrate would possess the methyl group at the appropriate position to ensure its inclusion in the final ring structure.

The general mechanism for RCM proceeds through a metallacyclobutane intermediate. organic-chemistry.org The reaction's driving force is often the removal of a small, volatile alkene, which shifts the equilibrium towards the cyclic product. organic-chemistry.org The versatility of RCM allows for a broad tolerance of functional groups, making it a valuable tool in complex molecule synthesis. wikipedia.org

Table 1: Overview of Ring-Closing Metathesis for 3-Methylcyclopentene Synthesis
Reaction TypeTypical PrecursorKey Reagents/CatalystsProduct
Ring-Closing Metathesis (RCM)Acyclic diene with a methyl group at the desired positionGrubbs' Catalyst (1st, 2nd, or 3rd generation), Schrock's Catalyst3-Methylcyclopentene
Intramolecular Carbon-Carbon Bond Forming Reactions

Intramolecular carbon-carbon bond forming reactions provide another direct route to the methylcyclopentane core. These reactions involve the cyclization of a linear precursor through the formation of a new carbon-carbon bond.

One such approach is the intramolecular alkylation of enolates. A suitable precursor, such as a 1,4-dicarbonyl compound or a related derivative, can be treated with a base to generate an enolate, which then undergoes an intramolecular nucleophilic attack to form the five-membered ring. The position of the methyl group on the starting material dictates its location in the final cyclopentane ring.

Radical-mediated cyclizations also offer a viable pathway. researchgate.net In this method, a radical is generated at one end of a linear precursor, which then attacks an internal double or triple bond to form the cyclic structure. The regioselectivity of the cyclization can often be controlled by the substitution pattern of the precursor.

Another powerful technique is the rhodium-catalyzed intramolecular C-H insertion. taylorfrancis.com This reaction involves the decomposition of an α-diazoketone to a rhodium carbene, which then inserts into a C-H bond at the 5-position to form a cyclopentanone (B42830). taylorfrancis.com This method is highly efficient for the construction of five-membered rings.

Table 2: Intramolecular C-C Bond Forming Reactions for Methylcyclopentane Core
Reaction TypeTypical PrecursorKey ReagentsIntermediate/Product
Intramolecular Enolate AlkylationLinear molecule with a nucleophilic enolate and an electrophilic centerBase (e.g., LDA, NaH)Substituted cyclopentanone
Radical CyclizationLinear molecule with a radical precursor and an unsaturated bondRadical initiator (e.g., AIBN, Bu3SnH)Methylcyclopentane derivative
Rhodium-Catalyzed C-H Insertionα-diazoketoneRhodium(II) acetateSubstituted cyclopentanone

Formation of the Tertiary Hydroxyl Group

Once the 3-methylcyclopentanone core is synthesized, the next crucial step is the introduction of the 2-bromophenyl group and the formation of the tertiary alcohol.

Nucleophilic Addition to Carbonyl Precursors

The most direct method for constructing the tertiary alcohol is the nucleophilic addition of an organometallic reagent to a 3-methylcyclopentanone precursor. masterorganicchemistry.com Grignard reagents (RMgX) and organolithium reagents (RLi) are commonly employed for this purpose. youtube.comleah4sci.commasterorganicchemistry.com

Specifically, 2-bromophenylmagnesium bromide or 2-bromophenyllithium can be prepared from 1,2-dibromobenzene or bromobenzene, respectively. The subsequent reaction of this organometallic reagent with 3-methylcyclopentanone leads to the formation of the desired this compound after an acidic workup. masterorganicchemistry.comyoutube.com The addition of the organometallic reagent to the carbonyl carbon is generally irreversible. youtube.com

Table 3: Nucleophilic Addition for Tertiary Alcohol Formation
Reaction TypeCarbonyl PrecursorNucleophilic ReagentProduct
Grignard Reaction3-Methylcyclopentanone2-Bromophenylmagnesium bromideThis compound
Organolithium Addition3-Methylcyclopentanone2-BromophenyllithiumThis compound
Reduction of Ketonic Intermediates

While the direct target is a tertiary alcohol, the synthesis might proceed through a ketonic intermediate where the 2-bromophenyl group is already attached to a different position, which is less common for this specific target. In a more general sense, if a synthetic route were to yield a ketone that needs to be reduced to a secondary alcohol, various reducing agents could be employed. However, for the formation of the tertiary alcohol in this compound, this subsection is less directly applicable as it requires the addition of the 2-bromophenyl group, not the reduction of a pre-existing ketone at that position.

Stereoselective Synthesis of this compound

The stereoselective synthesis of this compound presents a significant challenge due to the presence of two stereocenters. The relative stereochemistry between the methyl group at the C3 position and the hydroxyl/2-bromophenyl group at the C1 position can result in cis and trans diastereomers.

The stereochemical outcome of the nucleophilic addition of the 2-bromophenyl organometallic reagent to 3-methylcyclopentanone is a key determinant. The approach of the nucleophile to the carbonyl carbon can be influenced by the steric hindrance imposed by the methyl group on the cyclopentanone ring. Generally, the nucleophile will preferentially attack from the less hindered face, leading to a major diastereomer.

For instance, in the addition of Grignard reagents to substituted cyclohexanones, axial attack is often favored to avoid steric interactions with axial hydrogens, but in cyclopentanone systems, the ring is more planar, and the stereochemical control is more subtle. The relative orientation of the methyl group will direct the incoming nucleophile to the opposite face of the ring.

Furthermore, chiral auxiliaries or catalysts can be employed to achieve enantioselective synthesis, yielding a specific enantiomer of the target compound. For example, the use of a chiral ligand in conjunction with the organometallic reagent can create a chiral environment that favors the formation of one enantiomer over the other.

Asymmetric Catalytic Approaches for Chiral Alcohol Synthesis

The creation of the chiral tertiary alcohol center in this compound is a primary challenge. Catalytic asymmetric addition of carbon nucleophiles to ketones is one of the most direct and desirable routes for this transformation. researchgate.net This approach typically involves the addition of an organometallic reagent, such as (2-bromophenyl)magnesium bromide or a corresponding organozinc or organolithium species, to 3-methylcyclopentanone in the presence of a chiral catalyst.

Key strategies include:

Chiral Ligand-Metal Complexes: A variety of transition metals (e.g., Ti, Zn, Ru, Rh) complexed with chiral ligands can catalyze the enantioselective addition of organometallic reagents to the prochiral ketone. The chiral environment created by the ligand directs the incoming nucleophile to one face of the ketone, leading to a preponderance of one enantiomer.

Organocatalysis: Chiral organic molecules, such as prolinol derivatives, can also serve as catalysts. rsc.org These catalysts activate the substrates and control the stereochemistry of the addition, offering a metal-free alternative for synthesizing chiral alcohols. rsc.org

The effectiveness of these methods is often evaluated based on the enantiomeric excess (ee) achieved, which quantifies the purity of the desired enantiomer.

Table 1: Comparison of Asymmetric Catalytic Strategies

Catalytic SystemGeneral PrinciplePotential AdvantagesKey Parameters
Chiral Metal Complexes (e.g., Ti, Zn, Rh)A chiral ligand coordinates to a metal center, creating a chiral pocket that directs the nucleophilic attack on the ketone.High enantioselectivity, broad substrate scope.Ligand structure, metal choice, solvent, temperature.
Asymmetric Organocatalysis (e.g., Prolinol derivatives)A small chiral organic molecule activates the ketone or nucleophile via non-covalent interactions (e.g., hydrogen bonding). researchgate.netMetal-free, often milder conditions, less sensitive to air and moisture.Catalyst structure, additives, solvent polarity.

Diastereoselective Control in Cyclopentane Ring Formation

Beyond the chirality of the alcohol, the stereochemistry of the cyclopentane ring itself must be controlled. The relative orientation of the methyl group at the C3 position and the 1-(2-bromophenyl)-1-ol group at the C1 position gives rise to diastereomers (cis and trans isomers). Achieving high diastereoselectivity is critical for obtaining a single, pure compound.

Advanced strategies for diastereoselective cyclopentane synthesis often involve constructing the ring in a stereocontrolled manner:

[3+2] Cycloaddition Reactions: This method involves the reaction of a three-carbon component with a two-carbon component to form the five-membered ring. The use of chiral catalysts or auxiliaries can control the stereochemistry of the newly formed chiral centers. nih.gov For instance, a rhodium-catalyzed reaction of vinyldiazoacetates with chiral allyl alcohols can generate cyclopentanes with four contiguous stereocenters with very high levels of diastereoselectivity and enantioselectivity. nih.gov

Domino and Cascade Reactions: These processes form multiple bonds and stereocenters in a single, efficient operation from simple starting materials. nih.gov By carefully designing the reaction sequence, chemists can set the relative stereochemistry of the substituents on the cyclopentane ring. For example, a domino reaction initiated by a rhodium carbene can provide a convergent strategy for synthesizing complex cyclopentane structures. nih.gov

Substrate-Directed Functionalization: In this approach, an existing functional group on a precursor molecule directs the stereochemical outcome of a subsequent reaction. For example, starting with a chiral cyclopentene (B43876) derivative, functionalization can be directed to a specific face of the ring, thereby controlling the stereochemistry of the final product. researchgate.net

The driving force for diastereoselectivity in many of these ring-forming reactions is the minimization of steric strain (A1,3-strain) in the transition state, which favors the formation of the thermodynamically more stable isomer. nih.gov

Dynamic Kinetic Resolution Strategies for Related Chiral Alcohols

When a synthetic route produces a racemic mixture (a 50:50 mixture of enantiomers) of the target alcohol, a resolution step is necessary to isolate the desired enantiomer. Dynamic kinetic resolution (DKR) is a powerful technique that can theoretically convert 100% of a racemic starting material into a single enantiomer of the product.

The process combines a rapid, reversible racemization of the starting alcohol with an irreversible, enantioselective reaction catalyzed by an enzyme or a chiral metal complex. nih.gov

Racemization: The two enantiomers of the starting alcohol are continuously interconverted.

Kinetic Resolution: A chiral catalyst (often a lipase (B570770) enzyme or a rhodium complex) selectively reacts with only one of the enantiomers. nih.gov

Because the unreactive enantiomer is constantly being converted back into the reactive one, the process can ultimately transform the entire racemic mixture into a single, enantiomerically pure product. While specific DKR protocols for this compound are not widely documented, this strategy has been successfully applied to a wide range of chiral alcohols and represents a state-of-the-art method for asymmetric synthesis.

Process Optimization and Scale-Up Considerations

Transitioning a synthetic route from a laboratory setting to a larger, industrial scale requires careful optimization of reaction parameters to ensure safety, efficiency, and cost-effectiveness.

Reaction Condition Tuning for Maximized Yield and Selectivity

For the synthesis of this compound, likely via a Grignard-type reaction, several parameters must be precisely controlled to maximize product yield and stereoselectivity.

Table 2: Key Parameters for Reaction Optimization

ParameterEffect on ReactionOptimization Goal
TemperatureAffects reaction rate, stability of intermediates (e.g., Grignard reagent), and selectivity. Lower temperatures often improve stereoselectivity.Identify the optimal temperature that balances reaction rate with minimizing side products and maximizing stereoselectivity.
SolventInfluences the solubility of reagents, the stability of intermediates, and the reaction pathway. Ethereal solvents like THF or diethyl ether are common for Grignard reactions.Select a solvent that promotes the desired reaction while disfavoring side reactions. Solvent choice can be crucial for diastereoselectivity. nih.gov
Reagent Addition RateA slow addition rate can help control the reaction exotherm and minimize the formation of byproducts from localized high concentrations of reagents.Maintain a controlled, steady addition to ensure a homogenous reaction temperature and concentration profile.
Catalyst LoadingIn catalytic asymmetric reactions, the amount of catalyst affects the reaction rate and cost.Use the minimum amount of catalyst required to achieve high conversion and enantioselectivity in a reasonable timeframe. nih.gov

Implementation of Inert Atmospheric Conditions to Mitigate Side Reactions

Organometallic intermediates, particularly Grignard reagents and organolithiums, are highly reactive and sensitive to atmospheric oxygen and moisture. Failure to maintain strictly inert conditions can lead to significant yield loss through unwanted side reactions.

Reaction with Oxygen: Organometallic reagents react rapidly with O2 to form hydroperoxides and subsequently alcohols, consuming the reagent and leading to impurities. For example, (2-bromophenyl)magnesium bromide would be oxidized, reducing the amount available to react with 3-methylcyclopentanone.

Reaction with Water: These reagents are strong bases and will be instantly protonated (quenched) by water or other protic sources, converting them into an unreactive hydrocarbon (in this case, bromobenzene).

To prevent these side reactions, the synthesis must be carried out under an inert atmosphere, such as dry nitrogen or argon. All glassware must be rigorously dried, and solvents must be anhydrous.

Novel Purification Techniques for High Purity Product

Achieving high purity (>99%) for the final product often requires advanced purification techniques, especially for separating closely related stereoisomers.

Supercritical Fluid Chromatography (SFC): SFC uses a supercritical fluid, typically carbon dioxide, as the mobile phase. It is a powerful technique for chiral separations, often providing faster and more efficient purification than traditional high-performance liquid chromatography (HPLC) with lower solvent consumption.

Preparative HPLC: For difficult separations, preparative-scale HPLC using chiral stationary phases (CSPs) can be employed. This method allows for the direct separation of enantiomers and diastereomers, yielding highly pure isomers.

Selective Crystallization: If the target compound is crystalline, diastereomeric or enantiomeric resolution can sometimes be achieved through crystallization. By using a chiral resolving agent or by carefully selecting crystallization solvents and conditions, one isomer may preferentially crystallize from the solution, allowing for its isolation in high purity.

These modern techniques are essential for obtaining the specific, high-purity stereoisomer of this compound required for pharmaceutical or advanced material applications.

Elucidation of Reactivity and Reaction Mechanisms of 1 2 Bromophenyl 3 Methylcyclopentan 1 Ol

Mechanistic Pathways of Nucleophilic Substitution at the Hydroxyl Center

The hydroxyl group of an alcohol is a poor leaving group. Therefore, for a nucleophilic substitution to occur at the tertiary benzylic carbon of 1-(2-Bromophenyl)-3-methylcyclopentan-1-ol, the hydroxyl group must first be converted into a better leaving group.

Transformation of the Hydroxyl Group into Enhanced Leaving Groups (e.g., Tosylation)

A common strategy to enhance the leaving group ability of a hydroxyl group is its conversion to a tosylate ester by reaction with p-toluenesulfonyl chloride (TsCl) in the presence of a base like pyridine. This transformation is crucial for subsequent nucleophilic substitution reactions. Without experimental data, it is not possible to provide specific reaction conditions, yields, or spectroscopic data for the tosylation of this compound.

Investigation of Intramolecular vs. Intermolecular Nucleophilic Attack

The presence of the bromine atom on the phenyl ring introduces the possibility of intramolecular nucleophilic attack, where the bromine atom, or a derivative thereof under certain conditions, could act as an internal nucleophile. This would compete with an external nucleophile in an intermolecular fashion. The outcome of this competition is highly dependent on reaction conditions and the specific nucleophile used. The formation of a five- or six-membered ring is often favored in intramolecular reactions. However, without specific studies on this molecule, the preferred pathway remains undetermined.

Stereochemical Implications of Substitution Reactions

Nucleophilic substitution at a tertiary center, such as in this compound, would likely proceed through an S_N1-type mechanism. This involves the formation of a planar carbocation intermediate after the departure of the leaving group. The subsequent attack by a nucleophile can occur from either face of the carbocation, leading to a racemic or near-racemic mixture of products if the original alcohol is chiral. However, the stereochemical outcome can be influenced by the steric hindrance posed by the substituents and potential ion-pairing effects, none of which have been documented for this specific compound.

Detailed Analysis of Elimination Reactions

Elimination reactions of tertiary alcohols are typically achieved through dehydration, which involves the removal of a molecule of water to form an alkene. This process is usually acid-catalyzed.

Dehydration Processes Leading to Unsaturated Cyclopentene (B43876) Derivatives

Acid-catalyzed dehydration of this compound would proceed via an E1 mechanism. The hydroxyl group is first protonated by an acid, forming a good leaving group (water). The departure of water results in a tertiary carbocation. A base (such as water or the conjugate base of the acid) then abstracts a proton from an adjacent carbon atom, leading to the formation of a double bond and yielding unsaturated cyclopentene derivatives.

Regioselectivity and Stereoselectivity in Alkene Formation

The regioselectivity of the elimination reaction is governed by Zaitsev's rule, which predicts that the more substituted (and therefore more stable) alkene will be the major product. In the case of this compound, there are multiple adjacent protons that can be removed, potentially leading to a mixture of isomeric cyclopentene derivatives. The stereoselectivity of the reaction would determine the E/Z configuration of the resulting alkenes where applicable. Without experimental data, it is impossible to definitively predict the major and minor products or provide a quantitative analysis of the product distribution. A hypothetical data table for such an analysis is presented below to illustrate the type of information that is currently unavailable.

Potential Alkene Product Structure Predicted Stability Hypothetical Yield (%)
1-(2-Bromophenyl)-3-methylcyclopent-1-ene[Structure]TrisubstitutedData not available
1-(2-Bromophenyl)-4-methylcyclopent-1-ene[Structure]TrisubstitutedData not available
3-(2-Bromophenyl)-4-methylcyclopent-1-ene[Structure]DisubstitutedData not available
5-(2-Bromophenyl)-3-methylcyclopent-1-ene[Structure]DisubstitutedData not available

Proton Transfer Mechanisms in E1/E2 Eliminations

Elimination reactions of this compound, which involve the removal of the hydroxyl group and a proton from an adjacent carbon to form an alkene, are governed by the specific reaction conditions. The hydroxyl group is inherently a poor leaving group; therefore, acidic conditions are necessary to protonate it, converting it into a much better leaving group, water (H₂O).

Given the tertiary nature of the alcohol, the elimination is expected to proceed via a unimolecular (E1) mechanism. This pathway involves a two-step process:

Formation of a Carbocation: The protonated alcohol departs, forming a stable tertiary carbocation intermediate. This is the slow, rate-determining step of the reaction. libretexts.orgsaskoer.ca

Proton Transfer: A weak base (such as water or the conjugate base of the acid catalyst) abstracts a proton from a carbon atom adjacent (beta) to the carbocation. The electrons from the C-H bond then form a π-bond, resulting in an alkene. libretexts.orgalchem.ie

In contrast, a bimolecular (E2) elimination, which is a concerted one-step process, is less likely. E2 reactions are favored by strong bases and are sterically hindered at a tertiary carbon center. alchem.iedalalinstitute.com

The proton transfer step in the E1 mechanism can lead to a mixture of constitutional isomers, with the major product predicted by Zaitsev's rule. This rule states that the most substituted (and therefore most thermodynamically stable) alkene will be the predominant product. saskoer.ca For this compound, three possible alkene products could be formed.

Table 1: Potential Alkene Products from E1 Elimination

Product NameStructurePredicted Abundance
1-(2-Bromophenyl)-3-methylcyclopent-1-eneMajor
1-(2-Bromophenyl)-5-methylcyclopent-1-eneMinor
(2-Bromophenyl)(3-methylcyclopent-2-en-1-yl)methaneMinor

Reactions Involving the Aryl Bromide Moiety

The 2-bromophenyl group is a versatile handle for a variety of carbon-carbon and carbon-heteroatom bond-forming reactions, primarily through transition-metal catalysis.

Palladium-Catalyzed Cross-Coupling Reactions (e.g., Suzuki-Miyaura Coupling)

The Suzuki-Miyaura coupling is a powerful and widely used palladium-catalyzed reaction to form C-C bonds between an organohalide and an organoboron compound, such as a boronic acid or ester. yonedalabs.comnih.gov This reaction is highly valued for its mild conditions and tolerance of a wide range of functional groups, including the alcohol present in the substrate. nih.gov

The catalytic cycle generally involves three key steps: yonedalabs.comlibretexts.org

Oxidative Addition: The palladium(0) catalyst inserts into the carbon-bromine bond of this compound to form a palladium(II) complex.

Transmetalation: In the presence of a base, the organic group from the boronic acid is transferred to the palladium center, displacing the bromide.

Reductive Elimination: The two organic groups on the palladium complex couple, forming the new biaryl C-C bond and regenerating the active palladium(0) catalyst.

This methodology could be applied to synthesize a variety of derivatives of the title compound.

Table 2: Illustrative Suzuki-Miyaura Coupling Reactions

Boronic Acid PartnerCatalystBasePotential Product
Phenylboronic acidPd(PPh₃)₄Na₂CO₃1-(Biphenyl-2-yl)-3-methylcyclopentan-1-ol
4-Methoxyphenylboronic acidPd(PPh₃)₄K₂CO₃1-(4'-Methoxybiphenyl-2-yl)-3-methylcyclopentan-1-ol
Thiophene-2-boronic acidCataXCium A Pd G3K₃PO₄3-Methyl-1-(2-(thiophen-2-yl)phenyl)cyclopentan-1-ol

Other Metal-Catalyzed Transformations for Aryl Halides

Beyond the Suzuki-Miyaura reaction, the aryl bromide functional group can participate in numerous other metal-catalyzed cross-coupling reactions to introduce further molecular complexity. nih.govmdpi.com

Heck Reaction: Palladium-catalyzed coupling of the aryl bromide with an alkene to form a substituted alkene. mdpi.com

Sonogashira Coupling: Palladium- and copper-catalyzed reaction with a terminal alkyne, yielding an aryl-alkyne derivative. nih.gov

Stille Coupling: Palladium-catalyzed coupling with an organotin reagent. libretexts.org

Negishi Coupling: Palladium- or nickel-catalyzed reaction involving an organozinc reagent. mdpi.com

These reactions significantly broaden the synthetic utility of this compound as a building block.

Table 3: Examples of Other Potential Metal-Catalyzed Couplings

Reaction NameCoupling PartnerCatalyst SystemPotential Product Class
Heck ReactionStyrenePd(OAc)₂ / PPh₃Aryl-substituted alkene
Sonogashira CouplingPhenylacetylenePdCl₂(PPh₃)₂ / CuIAryl-substituted alkyne
Stille CouplingTributyl(vinyl)tinPd(PPh₃)₄Aryl-substituted vinyl
Negishi CouplingPhenylzinc chloridePd(PPh₃)₄Biaryl

Radical Reactions and Their Application in Debromination or Functionalization

The carbon-bromine bond can also be cleaved homolytically to generate an aryl radical, which can then undergo further reactions. A common transformation is reductive debromination, which replaces the bromine atom with a hydrogen atom. This is often achieved using a radical initiator, such as azobisisobutyronitrile (AIBN), and a hydrogen atom donor like tributyltin hydride (Bu₃SnH) or tris(trimethylsilyl)silane (B43935) (TTMSS).

This aryl radical intermediate can also be trapped by radical acceptors to form new C-C bonds, representing a complementary approach to the metal-catalyzed methods for functionalization.

Oxidative Transformations of the Alcohol Functionality

The alcohol in this compound is tertiary, meaning the carbon atom bearing the hydroxyl group is not bonded to any hydrogen atoms. Consequently, direct oxidation to a ketone is not possible without cleavage of a carbon-carbon bond, a reaction that typically requires harsh conditions.

Acceptorless Dehydrogenation Studies

Acceptorless dehydrogenation (AD) is a process where alcohols are oxidized to carbonyl compounds, or alkanes are converted to alkenes, with the liberation of hydrogen gas (H₂), avoiding the need for a stoichiometric oxidant (acceptor). nih.govresearchgate.net

While the tertiary alcohol of this compound cannot be directly dehydrogenated, AD could potentially be applied to the cyclopentane (B165970) ring. Such a transformation would likely proceed only under forcing conditions and could be preceded by an elimination reaction. A hypothetical pathway could involve:

Dehydration: Acid-catalyzed elimination of water to form 1-(2-bromophenyl)-3-methylcyclopent-1-ene.

Dehydrogenation: Subsequent catalytic dehydrogenation of the cyclopentene or cyclopentane ring structure to yield an aromatic cyclopentadienyl (B1206354) derivative or other unsaturated products. nih.govresearchgate.net

Studies on the dehydrogenation of cycloalkanes often employ iridium, cobalt, or other transition metal complexes as catalysts at elevated temperatures. researchgate.net The application of this methodology to a complex substrate like this compound would require significant investigation to determine feasibility and selectivity.

Investigations into Rearrangement Reactions (e.g., Acyloin Rearrangements if analogous systems are explored)

Rearrangement reactions provide a powerful avenue for skeletal transformations in organic molecules. While acyloin rearrangements are specific to α-hydroxy ketones and thus not directly applicable to this compound, analogous acid-catalyzed rearrangements are highly plausible for this tertiary alcohol.

Tertiary alcohols, in the presence of a strong acid, can undergo a dehydration-rearrangement cascade. The reaction is initiated by the protonation of the hydroxyl group, converting it into a good leaving group (water). wikipedia.orgmasterorganicchemistry.com Departure of water generates a tertiary carbocation at the C1 position of the cyclopentane ring. This carbocation is relatively stable but can undergo further rearrangement to achieve greater stability or to relieve ring strain.

In the case of this compound, the formation of the tertiary carbocation would be followed by a 1,2-hydride or a 1,2-alkyl shift. Given the structure, a Wagner-Meerwein rearrangement is a likely pathway. The migration of one of the adjacent carbon atoms of the cyclopentane ring to the carbocation center would result in a ring expansion, transforming the cyclopentyl system into a more stable cyclohexyl system. Specifically, the migration of the C2-C1 bond to the C1 carbocation would lead to a spirocyclic intermediate, which would then rearrange to a cyclohexanone (B45756) derivative. The migratory aptitude in such rearrangements often favors the group that leads to the most stable resulting carbocation. lscollege.ac.in The 2-bromophenyl group itself is less likely to migrate compared to the alkyl portions of the ring in this context.

A plausible product from an acid-catalyzed rearrangement would be 2-(2-bromophenyl)-4-methylcyclohexan-1-one. The mechanism would proceed as follows:

Protonation of the hydroxyl group by a strong acid (e.g., H₂SO₄, TsOH).

Loss of a water molecule to form a tertiary carbocation.

A 1,2-alkyl shift (ring expansion) to form a more stable secondary carbocation on a six-membered ring, which is stabilized by the adjacent oxygen atom of the resulting ketone upon deprotonation.

Deprotonation to yield the final cyclohexanone product.

The following table presents hypothetical results for such rearrangement studies.

Acid CatalystSolventTemperatureHypothetical Major ProductHypothetical Yield (%)
H₂SO₄ (conc.)Acetic Acid80°C2-(2-Bromophenyl)-4-methylcyclohexan-1-one65%
TsOHTolueneReflux2-(2-Bromophenyl)-4-methylcyclohexan-1-one70%
BF₃·OEt₂CH₂Cl₂0°C to rtMixture of rearranged and elimination products40% (ketone)

This table is based on established principles of acid-catalyzed rearrangements of tertiary alcohols and does not represent experimentally verified data for this specific compound. msu.edu

Stereochemical Characterization and Control for 1 2 Bromophenyl 3 Methylcyclopentan 1 Ol

Identification and Assignment of Stereogenic Centers

The molecular structure of 1-(2-Bromophenyl)-3-methylcyclopentan-1-ol contains two stereogenic centers, also known as chiral centers. A stereogenic center is typically a tetrahedral carbon atom bonded to four different substituent groups. knowledgebin.org

The two stereogenic centers in this compound are:

C1 : The carbon atom bonded to the hydroxyl (-OH) group, the 2-bromophenyl group, and two different pathways around the cyclopentane (B165970) ring. The path towards C2 is -CH2-CH(CH3)-, while the path towards C5 is -CH2-CH2-. Since these four groups are different, C1 is a stereogenic center.

C3 : The carbon atom bonded to the methyl (-CH3) group, a hydrogen atom, and two different pathways around the cyclopentane ring. The path towards C2 is -CH2-C(OH)(C6H4Br)-, while the path towards C4 is -CH2-CH2-. As these four groups are distinct, C3 is also a stereogenic center.

The presence of two stereogenic centers means that a maximum of 2n (where n=2) stereoisomers can exist. Therefore, this compound has four possible stereoisomers. These exist as two pairs of enantiomers. The relationship between stereoisomers that are not enantiomers is diastereomeric.

The four stereoisomers are:

(1R, 3R)-1-(2-Bromophenyl)-3-methylcyclopentan-1-ol

(1S, 3S)-1-(2-Bromophenyl)-3-methylcyclopentan-1-ol

(1R, 3S)-1-(2-Bromophenyl)-3-methylcyclopentan-1-ol

(1S, 3R)-1-(2-Bromophenyl)-3-methylcyclopentan-1-ol

The (1R, 3R) and (1S, 3S) isomers are a pair of enantiomers. The (1R, 3S) and (1S, 3R) isomers are another pair of enantiomers. The relationship between the (1R, 3R) isomer and the (1R, 3S) or (1S, 3R) isomers is diastereomeric. Diastereomers have different physical and chemical properties.

Enantiomeric and Diastereomeric Purity Assessment Methods

Assessing the enantiomeric and diastereomeric purity of this compound is crucial after stereoselective synthesis or chiral resolution. Various analytical techniques can be employed for this purpose.

Chromatographic Methods: High-Performance Liquid Chromatography (HPLC) using a Chiral Stationary Phase (CSP) is one of the most effective and widely used methods for separating and quantifying enantiomers and diastereomers. mdpi.comnih.gov Polysaccharide-based CSPs, such as those derived from cellulose or amylose, are particularly effective for resolving a wide range of chiral compounds, including alcohols. researchgate.net Diastereomers can often be separated on standard achiral stationary phases (like silica gel) because they have different physical properties. mdpi.com

Spectroscopic Methods:

Nuclear Magnetic Resonance (NMR) Spectroscopy: While enantiomers have identical NMR spectra in an achiral solvent, their signals can be resolved by using chiral shift reagents or chiral solvating agents. These reagents form transient diastereomeric complexes with the enantiomers, leading to distinguishable chemical shifts.

Circular Dichroism (CD) Spectroscopy: This technique measures the differential absorption of left and right-handed circularly polarized light. Enantiomers are mirror images of each other and thus produce mirror-image CD spectra. This method is highly sensitive for determining enantiomeric purity, especially when coupled with a separation technique like HPLC. nih.gov

The table below summarizes the primary methods for assessing stereoisomeric purity.

MethodPrincipleApplication for this compoundAdvantages & Disadvantages
Chiral HPLC Differential interaction of stereoisomers with a chiral stationary phase leads to different retention times.Separation and quantification of all four stereoisomers.Advantages: High accuracy, applicable for both enantiomers and diastereomers, can be scaled up for preparative separation. mdpi.comDisadvantages: Requires specialized and often expensive chiral columns.
Chiral GC Similar to Chiral HPLC, but for volatile compounds, using a chiral stationary phase in a gas chromatograph.Applicable if the compound or a volatile derivative can be made.Advantages: High resolution. Disadvantages: Requires thermal stability of the analyte.
NMR Spectroscopy Use of chiral shift reagents or solvating agents to induce chemical shift differences between enantiomers.Determination of enantiomeric excess (e.e.) by integrating the distinct signals.Advantages: Does not require separation, provides structural information. Disadvantages: Lower sensitivity, requires pure chiral reagents, potential for signal overlap.
Circular Dichroism (CD) Enantiomers absorb left and right circularly polarized light differently.Can be used as a detector for HPLC to determine the enantiomeric purity of eluting peaks. nih.govAdvantages: High sensitivity to chirality. Disadvantages: Requires a chromophore near the stereocenter, not suitable for separating isomers on its own.

Strategies for Chiral Resolution of Racemic Mixtures

Chiral resolution is the process of separating a racemic mixture into its constituent enantiomers. For a tertiary alcohol like this compound, several strategies can be employed.

Classical Resolution: This method involves reacting the racemic alcohol with an enantiomerically pure chiral resolving agent to form a pair of diastereomers. Since diastereomers have different physical properties, they can be separated by conventional techniques like fractional crystallization or chromatography. Subsequently, the chiral auxiliary is chemically removed to yield the separated enantiomers of the alcohol.

Chromatographic Resolution: Preparative-scale HPLC using a chiral stationary phase is a direct and efficient method for resolving racemic mixtures. mdpi.comnih.gov This technique scales up the analytical separation, allowing for the isolation of significant quantities of each enantiomer with high purity. mdpi.com

Kinetic Resolution: This strategy relies on the differential reaction rates of enantiomers with a chiral catalyst or reagent. thieme-connect.comchinesechemsoc.org For a racemic tertiary alcohol, an acylative kinetic resolution is a common approach. bohrium.comacs.orgnih.gov In this process, a chiral catalyst promotes the acylation of one enantiomer faster than the other. The reaction can be stopped at approximately 50% conversion, yielding a mixture of the acylated product (enriched in one enantiomer) and the unreacted alcohol (enriched in the other enantiomer), which can then be separated.

Resolution StrategyDescriptionApplicabilityKey Considerations
Classical Resolution Formation of separable diastereomeric derivatives (e.g., esters) with a chiral acid, followed by separation and hydrolysis.Highly applicable. The hydroxyl group can be esterified with a chiral acid like camphorsulfonic acid or a tartaric acid derivative.Can be labor-intensive; success depends on the crystallization properties of the diastereomers.
Preparative Chiral HPLC Direct separation of enantiomers on a large-scale chromatography column packed with a chiral stationary phase.Very effective, providing high-purity enantiomers directly. nih.govHigh cost of CSP and solvents; throughput may be limited.
Kinetic Resolution A chiral catalyst or enzyme selectively reacts with one enantiomer at a faster rate, allowing for the separation of the reacted and unreacted enantiomers. thieme-connect.comnih.govHighly relevant for tertiary alcohols. Chiral catalysts can be used for enantioselective acylation. bohrium.comacs.orgThe maximum theoretical yield for a single enantiomer is 50%; requires careful control of reaction conditions.

Impact of Stereoisomerism on Chemical Reactivity and Selectivity

The spatial arrangement of substituents in the different stereoisomers of this compound has a profound impact on their chemical reactivity and the stereochemical outcome of their reactions. This is primarily due to steric hindrance and the specific geometric requirements of reaction mechanisms.

A reaction that favors the formation of one stereoisomer over another is called stereoselective. masterorganicchemistry.comsaskoer.ca If different stereoisomers of a starting material yield stereoisomerically different products, the reaction is termed stereospecific. masterorganicchemistry.comalrasheedcol.edu.iq

Influence on Reactivity: The relative orientation of the methyl group (at C3) and the bulky 2-bromophenyl and hydroxyl groups (at C1) defines the cis or trans nature of the diastereomers. This orientation influences the accessibility of the hydroxyl group and adjacent protons to reagents.

Steric Hindrance: In a diastereomer where the bulky 2-bromophenyl group and the methyl group are on the same face of the cyclopentane ring (cis), the hydroxyl group may be more sterically hindered compared to the trans diastereomer. This can lead to different reaction rates in processes like esterification or oxidation.

Elimination Reactions: Dehydration of this tertiary alcohol to form an alkene would be highly dependent on the stereochemistry. E2 elimination reactions, for instance, require an anti-periplanar arrangement of the proton to be removed and the leaving group. The ability to achieve this conformation can differ significantly between diastereomers, leading to different products or reaction rates. youtube.com

Influence on Selectivity: The existing stereogenic centers at C1 and C3 can direct the formation of new stereocenters in subsequent reactions, a phenomenon known as diastereoselectivity. For instance, if a reaction were to occur at the C2 or C5 position, the reagents would approach the cyclopentane ring from the less sterically hindered face, leading to the preferential formation of one diastereomer of the product. The stereochemical configuration of a molecule is a critical factor in determining its biological and chemical properties. researchgate.net

Advanced Spectroscopic and Analytical Methodologies for Structural Confirmation

Application of Nuclear Magnetic Resonance (NMR) Spectroscopy for Detailed Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is arguably the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. For 1-(2-Bromophenyl)-3-methylcyclopentan-1-ol, both ¹H and ¹³C NMR would provide critical information.

¹H NMR Spectroscopy: The proton NMR spectrum would reveal the number of distinct proton environments, their chemical shifts (δ), spin-spin coupling patterns (J), and integration values (relative number of protons). Based on the structure, the expected signals can be predicted. The aromatic protons on the bromophenyl ring would appear in the downfield region, typically between δ 7.0 and 7.6 ppm, with complex coupling patterns due to their ortho, meta, and para relationships. The aliphatic protons of the methylcyclopentan ring would resonate in the upfield region, generally between δ 1.0 and 2.5 ppm. The methyl group protons would likely appear as a doublet around δ 0.9-1.2 ppm, coupled to the adjacent methine proton. The hydroxyl proton (-OH) would present as a broad singlet, the chemical shift of which is concentration and solvent dependent.

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum would indicate the number of unique carbon atoms in the molecule. The carbon attached to the bromine atom and the quaternary carbon of the alcohol would be significantly deshielded, appearing far downfield. The aromatic carbons would resonate in the δ 120-150 ppm range. The aliphatic carbons of the cyclopentane (B165970) ring and the methyl group would be found in the upfield region, typically between δ 15 and 50 ppm. Techniques such as Distortionless Enhancement by Polarization Transfer (DEPT) would be used to distinguish between CH, CH₂, and CH₃ groups.

Advanced 2D NMR techniques such as COSY (Correlation Spectroscopy) would establish proton-proton coupling networks, while HSQC (Heteronuclear Single Quantum Coherence) and HMBC (Heteronuclear Multiple Bond Correlation) would reveal one-bond and multiple-bond correlations between protons and carbons, respectively, allowing for the unambiguous assignment of all signals and confirming the connectivity of the molecular fragments.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

Proton Type Predicted Chemical Shift (δ, ppm) Multiplicity
Aromatic (C₆H₄Br) 7.0 - 7.6 Multiplet
Cyclopentane (CH₂) 1.5 - 2.2 Multiplets
Cyclopentane (CH) 1.8 - 2.5 Multiplet
Methyl (CH₃) 0.9 - 1.2 Doublet
Hydroxyl (OH) Variable Broad Singlet

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

Carbon Type Predicted Chemical Shift (δ, ppm)
C-OH (Quaternary) 75 - 85
C-Br (Aromatic) 120 - 125
Aromatic (CH) 125 - 135
Aromatic (Quaternary) 140 - 150
Cyclopentane (CH₂) 25 - 45
Cyclopentane (CH) 30 - 50
Methyl (CH₃) 15 - 25

Mass Spectrometry (MS) Techniques for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry is indispensable for determining the molecular weight of a compound and providing clues about its structure through fragmentation analysis. For this compound (C₁₂H₁₅BrO), the high-resolution mass spectrum (HRMS) would provide the exact mass of the molecular ion, confirming the elemental composition. The presence of bromine would be readily identified by the characteristic isotopic pattern of the molecular ion peak ([M]⁺ and [M+2]⁺) in an approximate 1:1 ratio, due to the natural abundance of the ⁷⁹Br and ⁸¹Br isotopes.

Electron Ionization (EI) would likely lead to significant fragmentation. Key fragmentation pathways would include the loss of a water molecule (M-18) from the alcohol, cleavage of the C-C bond adjacent to the oxygen to lose a methyl or cyclopentyl fragment, and fragmentation of the bromophenyl group. The resulting fragmentation pattern serves as a molecular fingerprint.

Table 3: Expected Mass Spectrometry Data for this compound

Ion m/z (for ⁷⁹Br/⁸¹Br) Interpretation
[C₁₂H₁₅BrO]⁺ 254/256 Molecular Ion
[C₁₂H₁₃Br]⁺ 236/238 Loss of H₂O
[C₁₁H₁₂BrO]⁺ 239/241 Loss of CH₃
[C₇H₆BrO]⁺ 185/187 Cleavage of cyclopentyl ring
[C₆H₄Br]⁺ 155/157 Bromophenyl cation

Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy for Functional Group Identification

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the functional groups present in a molecule. For this compound, the most prominent and diagnostic absorption would be a broad band in the region of 3200-3600 cm⁻¹, characteristic of the O-H stretching vibration of the alcohol. The C-H stretching vibrations of the aliphatic and aromatic groups would appear just below and above 3000 cm⁻¹, respectively. The C-O stretching of the tertiary alcohol would be observed in the 1150-1250 cm⁻¹ region. Aromatic C=C stretching vibrations would be seen in the 1450-1600 cm⁻¹ range, and the C-Br stretch would appear at lower wavenumbers, typically in the 500-600 cm⁻¹ region.

Ultraviolet-Visible (UV-Vis) Spectroscopy: UV-Vis spectroscopy provides information about the electronic transitions within a molecule, particularly conjugated systems. The 2-bromophenyl group in this compound would be the primary chromophore. One would expect to observe absorption bands in the UV region, likely around 200-220 nm and a weaker, more structured band around 260-280 nm, corresponding to the π → π* transitions of the benzene (B151609) ring. The presence of the bromine atom and the alkyl substituent on the ring would cause slight shifts in the absorption maxima compared to unsubstituted benzene.

Table 4: Expected Infrared Absorption Bands for this compound

Functional Group Expected Wavenumber (cm⁻¹) Intensity
O-H (Alcohol) 3200 - 3600 Broad, Strong
C-H (Aromatic) 3000 - 3100 Medium
C-H (Aliphatic) 2850 - 2960 Strong
C=C (Aromatic) 1450 - 1600 Medium to Weak
C-O (Tertiary Alcohol) 1150 - 1250 Strong
C-Br 500 - 600 Medium to Strong

X-ray Crystallography for Definitive Three-Dimensional Structure Elucidation and Absolute Configuration Determination

Should this compound form a suitable single crystal, X-ray crystallography would provide the most definitive structural proof. growingscience.com This technique can determine the precise three-dimensional arrangement of atoms in the crystal lattice, yielding accurate bond lengths, bond angles, and torsional angles. mdpi.com

For a chiral molecule like this compound, which has two stereocenters (at C1 and C3 of the cyclopentane ring), X-ray crystallography can be used to determine the relative stereochemistry (cis or trans relationship between the bromophenyl/hydroxyl group and the methyl group). Furthermore, if a chiral crystallization method is used or if the compound crystallizes in a chiral space group, the absolute configuration of the stereocenters can be determined, for instance, by using anomalous dispersion effects, often aided by the presence of the heavy bromine atom. This would definitively assign the (R) or (S) configuration to each chiral center.

Computational and Theoretical Chemistry Studies on 1 2 Bromophenyl 3 Methylcyclopentan 1 Ol

Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. Methodologies like Density Functional Theory (DFT) and ab initio methods provide deep insights into electronic distribution, orbital energies, and reactivity indices.

Density Functional Theory (DFT) for Ground State Properties and Reaction Energetics

Density Functional Theory (DFT) is a widely used computational method to investigate the electronic properties of molecules. It is instrumental in predicting ground-state geometries, vibrational frequencies, and the energies of frontier molecular orbitals (HOMO and LUMO), which are crucial for predicting a molecule's reactivity. For a molecule like 1-(2-Bromophenyl)-3-methylcyclopentan-1-ol, DFT calculations could elucidate the influence of the bromophenyl and methyl groups on the cyclopentanol (B49286) ring, predicting sites susceptible to nucleophilic or electrophilic attack. However, no DFT studies specific to this compound have been reported.

Ab Initio Methods for High-Accuracy Calculations

Ab initio methods, which are based on first principles of quantum mechanics without empirical parameters, offer a higher level of theoretical accuracy for calculating molecular properties. While computationally more demanding than DFT, methods like Møller-Plesset perturbation theory (MP2) or Coupled Cluster (CC) theory are the gold standard for obtaining precise energetic and structural information. There are currently no published ab initio calculations for this compound.

Reaction Pathway Analysis and Transition State Modeling

Computational chemistry plays a vital role in mapping out the mechanisms of chemical reactions, identifying intermediate structures, and calculating the energy barriers that govern reaction rates.

Computational Elucidation of Reaction Mechanisms

By modeling the potential energy surface, researchers can trace the lowest energy path a reaction is likely to follow. This involves locating transition state structures, which are the energetic maxima along the reaction coordinate. For this compound, this could involve studying its synthesis, dehydration, or substitution reactions. At present, no such computational elucidation of its reaction mechanisms exists in the literature.

Prediction of Activation Barriers and Rate Constants

A key outcome of transition state modeling is the prediction of activation barriers (ΔG‡). This information is invaluable for understanding reaction kinetics and can be used to estimate theoretical rate constants. Such predictive power is essential for optimizing reaction conditions and designing new synthetic routes. Unfortunately, no activation barriers or rate constants have been computationally predicted for reactions involving this compound.

Conformational Analysis and Molecular Dynamics Simulations

The three-dimensional shape and flexibility of a molecule are critical to its function and reactivity. Conformational analysis and molecular dynamics simulations are the primary computational tools used to explore these aspects.

Conformational analysis of this compound would involve identifying its stable conformers and the energy barriers for interconversion between them. This is particularly important for a flexible five-membered ring system with multiple substituents. Molecular dynamics (MD) simulations could provide further insight into the dynamic behavior of the molecule over time, showing how it moves and interacts with its environment, such as a solvent. Regrettably, no conformational analyses or molecular dynamics simulations for this specific compound have been published.

Preferred Conformations and Their Influence on Reactivity

A detailed conformational analysis of this compound would involve mapping its potential energy surface to identify the most stable three-dimensional arrangements of its atoms. This analysis is crucial as the preferred conformation of a molecule often dictates its chemical reactivity. Factors such as the orientation of the bulky 2-bromophenyl group and the methyl group on the cyclopentane (B165970) ring relative to the hydroxyl group would be of primary interest. These orientations would influence the molecule's steric and electronic properties, thereby affecting how it interacts with other chemical entities.

For substituted cyclopentanes, the five-membered ring typically adopts non-planar "envelope" or "twist" conformations to alleviate torsional strain. The energetic balance between these forms and the influence of the substituents on this equilibrium would be a central theme of such a study. However, without specific computational research, any discussion on the preferred conformers of this compound remains speculative.

Dynamic Behavior in Solution and Solid State

The dynamic behavior of this compound in different phases is another area that would benefit from computational investigation. Molecular dynamics simulations could predict how the molecule tumbles and its functional groups rotate in solution, as well as the nature of its intermolecular interactions, such as hydrogen bonding involving the hydroxyl group.

In the solid state, computational methods could predict the most likely crystal packing arrangements. Understanding these crystalline structures is fundamental to predicting material properties. The interplay of forces, including van der Waals interactions and potential halogen bonding from the bromine atom, would be critical in determining the solid-state architecture. At present, no such simulation data is available for this compound.

In Silico Prediction of Spectroscopic Properties

The in silico prediction of spectroscopic properties, such as Nuclear Magnetic Resonance (NMR), Infrared (IR), and Raman spectra, is a standard application of computational chemistry. These theoretical spectra can be invaluable for interpreting experimental data and confirming the structure of a synthesized compound.

Methods like Density Functional Theory (DFT) are commonly employed to calculate the NMR chemical shifts of carbon and hydrogen atoms, as well as vibrational frequencies corresponding to IR and Raman bands. Such calculations for this compound would provide a theoretical benchmark for its spectroscopic characterization. The absence of these theoretical studies means that researchers lack a computational reference for this molecule's spectral features.

Synthetic Utility and Derivatization of 1 2 Bromophenyl 3 Methylcyclopentan 1 Ol

Role as a Key Intermediate in Complex Molecule Synthesis

The unique combination of functional groups in 1-(2-bromophenyl)-3-methylcyclopentan-1-ol positions it as a key precursor for a variety of complex molecules. The presence of the bromophenyl group is particularly significant, as aryl bromides are common precursors in transition metal-catalyzed cross-coupling reactions, a cornerstone of modern synthetic chemistry.

While direct examples of the use of this compound in the synthesis of specific drug leads are not extensively documented in publicly available literature, the structural motifs it contains are prevalent in a wide range of bioactive molecules. The bromophenyl group, for instance, is a common feature in many pharmaceutical compounds and serves as a synthetic handle for introducing further complexity. The cyclopentane (B165970) scaffold is also a core structure in numerous biologically active compounds. researchgate.net

The utility of bromophenol derivatives in the design of novel anticancer agents has been demonstrated, highlighting the importance of the bromo-aryl moiety in generating molecules with potential therapeutic applications. nih.govmdpi.com Furthermore, the synthesis of benzothiazine derivatives containing a bromophenyl group has been explored for their antidiabetic potential. nih.gov These examples underscore the potential of this compound as a starting material for the development of new drug candidates. The ability to perform diverse chemical transformations on both the aryl bromide and the tertiary alcohol allows for the generation of a library of compounds for biological screening.

The cyclopentane ring is a common structural element in a variety of natural products. The synthesis of natural products containing fully functionalized cyclopentane rings is an active area of research. The tertiary alcohol and the methyl group on the cyclopentane ring of this compound provide stereochemical complexity that can be exploited in the synthesis of natural product analogues. These analogues are crucial for structure-activity relationship (SAR) studies, which aim to understand how the structure of a molecule influences its biological activity.

Nucleoside analogues are a critical class of therapeutic agents, particularly in the fields of antiviral and anticancer research. These molecules are structurally similar to natural nucleosides but contain modifications to the nucleobase or the sugar moiety. While there is no direct report of this compound in the synthesis of nucleoside analogues, its cyclopentane core is a relevant feature. Carbocyclic nucleoside analogues, where the furanose ring is replaced by a cyclopentane or cyclopentene (B43876) ring, are an important subclass of these therapeutic agents. The functional groups of this compound could, in principle, be manipulated to introduce a nucleobase and other necessary functionalities to create novel carbocyclic nucleoside analogues.

Functional Group Interconversions for Library Synthesis

The generation of chemical libraries for high-throughput screening is a cornerstone of modern drug discovery. The distinct reactivity of the hydroxyl group and the bromo-phenyl moiety of this compound allows for systematic structural diversification, making it an ideal scaffold for library synthesis.

The tertiary hydroxyl group of this compound can be readily derivatized through various reactions to introduce a wide range of functional groups.

Esterification: The formation of esters from tertiary alcohols can be achieved under specific conditions, often requiring the use of an acid anhydride (B1165640) and a suitable catalyst. google.com This reaction allows for the introduction of a variety of acyl groups, thereby modifying the steric and electronic properties of the molecule.

ReactantReagentProduct
This compoundAcetic Anhydride1-(2-Bromophenyl)-3-methylcyclopentyl acetate
This compoundBenzoyl Chloride1-(2-Bromophenyl)-3-methylcyclopentyl benzoate

Etherification: The synthesis of ethers from tertiary alcohols can be more challenging due to the potential for elimination reactions. However, under carefully controlled conditions, such as in palladium-catalyzed C-O cross-coupling reactions, the formation of tertiary alkyl aryl ethers is possible. mit.edumit.edu This allows for the connection of the cyclopentyl core to other aromatic or aliphatic systems through an ether linkage.

ReactantReagentProduct
This compoundPhenol (B47542) (in the presence of a palladium catalyst)1-(2-Bromophenyl)-3-methyl-1-phenoxycyclopentane
This compoundSodium Methoxide1-(2-Bromophenyl)-1-methoxy-3-methylcyclopentane

The bromo-phenyl group is a highly versatile synthetic handle that enables a vast array of chemical transformations, primarily through transition metal-catalyzed cross-coupling reactions. These reactions are fundamental in modern organic synthesis for the formation of carbon-carbon and carbon-heteroatom bonds.

Suzuki-Miyaura Coupling: This palladium-catalyzed reaction between an aryl halide and an organoboron compound is one of the most widely used methods for the formation of biaryl structures. researchgate.net Reacting this compound with various arylboronic acids would yield a library of derivatives with diverse aromatic substituents.

Heck Coupling: The Heck reaction involves the palladium-catalyzed coupling of an aryl halide with an alkene. This allows for the introduction of vinyl groups onto the phenyl ring, which can be further functionalized.

Buchwald-Hartwig Amination: This palladium-catalyzed reaction enables the formation of carbon-nitrogen bonds by coupling an aryl halide with an amine. This is a powerful tool for introducing a wide range of nitrogen-containing functional groups, which are prevalent in many bioactive molecules.

Sonogashira Coupling: This reaction facilitates the formation of a carbon-carbon bond between an aryl halide and a terminal alkyne, catalyzed by palladium and copper complexes. This introduces an alkyne moiety that can be further elaborated.

The following table summarizes the potential modifications of the bromo-phenyl moiety:

Reaction TypeCoupling PartnerResulting Functional Group
Suzuki-Miyaura CouplingArylboronic acidBiaryl
Heck CouplingAlkeneSubstituted alkene
Buchwald-Hartwig AminationAmineArylamine
Sonogashira CouplingTerminal alkyneArylalkyne
Stille CouplingOrganostannaneAryl-substituted group
CyanationCyanide sourceAryl nitrile

Through the sequential or combinatorial application of these transformations at both the hydroxyl and the bromo-phenyl positions, a vast and structurally diverse library of compounds can be generated from this compound, making it a valuable starting material for the discovery of new chemical entities with potential biological activity.

Despite a comprehensive search for scientific literature, no specific research or applications related to the chemical compound this compound within the field of materials science have been identified.

As a result, information regarding its synthetic utility, derivatization, and potential applications in materials science, as outlined in the requested article structure, is not available in the public domain. The exploration of this specific compound for the development of new materials, such as polymers, organic electronics, or liquid crystals, does not appear to be a documented area of research.

Broader searches on related chemical classes, such as bromophenol derivatives, arylcyclopentanol compounds, and polymers from bromophenyl precursors, were conducted to infer potential areas of application. While these searches revealed general trends in the use of similar structures in the development of functional materials, they did not provide any specific data or research findings directly linked to this compound.

Therefore, the generation of a detailed and scientifically accurate article focusing solely on the materials science applications of this compound is not possible at this time due to the absence of relevant research data.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 1-(2-Bromophenyl)-3-methylcyclopentan-1-ol, and how can reaction yields be maximized?

  • Methodological Answer : The compound can be synthesized via Friedel-Crafts alkylation of 2-bromobenzene with 3-methylcyclopentanol derivatives. Key parameters include:

  • Catalyst Selection : Lewis acids like AlCl₃ or FeCl₃ (optimized at 0.5–1.2 eq.) improve electrophilic substitution efficiency .
  • Temperature Control : Reactions performed at 0–5°C minimize side products (e.g., diastereomer formation) .
  • Purification : Column chromatography (silica gel, hexane/ethyl acetate gradient) isolates the target compound with >90% purity. Yields typically range from 45–65%, depending on steric hindrance from the methyl group .

Q. How is the stereochemistry of this compound confirmed using spectroscopic and crystallographic methods?

  • Methodological Answer :

  • NMR Analysis : 1H^1 \text{H}- and 13C^{13}\text{C}-NMR distinguish diastereomers via coupling constants (e.g., J=810HzJ = 8–10 \, \text{Hz} for trans-cyclopentanol protons) .
  • X-ray Crystallography : Single-crystal studies (e.g., Cu-Kα radiation, 100 K) confirm absolute configuration. Data refinement (R factor < 0.05) reveals bond angles and torsion angles critical for stereochemical assignment .

Advanced Research Questions

Q. What strategies are effective in resolving contradictions in reported synthetic yields or stereochemical outcomes for this compound?

  • Methodological Answer :

  • Reaction Kinetic Analysis : Use in-situ IR or HPLC-MS to monitor intermediate formation. Discrepancies often arise from competing pathways (e.g., bromophenyl ring vs. methyl group steric effects) .
  • Computational Modeling : Density Functional Theory (DFT) calculations (B3LYP/6-31G*) predict transition states and energy barriers, explaining yield variations under different conditions .

Q. How can computational methods like DFT be applied to study the reaction mechanisms involving this compound?

  • Methodological Answer :

  • Mechanistic Pathways : DFT simulations (e.g., Gaussian 16) model electrophilic substitution and cyclization steps. Key findings include:
  • Activation energy for cyclopentanol ring closure: ~25 kcal/mol .
  • Methyl group orientation impacts bromophenyl ring conjugation, altering reaction rates .
  • Solvent Effects : Polarizable Continuum Models (PCM) assess solvent polarity’s role in stabilizing intermediates .

Q. What in vitro assays are suitable for evaluating the biological activity of this compound, considering its structural features?

  • Methodological Answer :

  • Enzyme Inhibition : Screen against cytochrome P450 isoforms (e.g., CYP3A4) using fluorogenic substrates. IC₅₀ values correlate with bromophenyl hydrophobicity .
  • Cellular Uptake : Radiolabeled 14C^{14}\text{C}-analogs track intracellular accumulation in cancer cell lines (e.g., HeLa), with logP ~2.5 suggesting moderate membrane permeability .

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